3-(Difluoromethyl)-1H-indazol-7-ol
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Overview
Description
3-(Difluoromethyl)-1H-indazol-7-ol is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents, such as ClCF2H, under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of difluoroacetic acid as a starting material. The process includes catalytic esterification using nanoscale titanium dioxide, which offers high reaction yields and short reaction times . This method is cost-effective and environmentally friendly, as it avoids the use of organic solvents.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1H-indazol-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for difluoromethylation, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation can yield difluoromethylated heterocycles, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-(Difluoromethyl)-1H-indazol-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . These compounds share the difluoromethyl group but differ in their core structures and functional groups.
Uniqueness
3-(Difluoromethyl)-1H-indazol-7-ol is unique due to its indazole scaffold, which imparts distinct chemical properties and potential biological activities. The presence of the difluoromethyl group further enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
1782886-25-2 |
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Molecular Formula |
C8H6F2N2O |
Molecular Weight |
184.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-2H-indazol-7-ol |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)7-4-2-1-3-5(13)6(4)11-12-7/h1-3,8,13H,(H,11,12) |
InChI Key |
QWNNKEZDYMQMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)O)C(F)F |
Origin of Product |
United States |
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